1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4
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Overview
Description
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is a deuterium-labeled compound with the molecular formula C22H22D4N2O4 and a molecular weight of 386.48. This compound is a stable isotope-labeled version of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione, which is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves the incorporation of deuterium atoms into the parent compound. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxyphenylacetic acid and piperazine.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as deuterium exchange or the use of deuterated reagents.
Cyclization: The intermediate compounds undergo cyclization to form the piperazinedione ring structure.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also involve the use of automated systems and advanced purification techniques to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used as a reference material in quality control and analytical testing.
Mechanism of Action
The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying these interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione: The non-deuterated version of the compound.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: A structurally similar compound with different functional groups.
1,4-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Another similar compound with a different ring structure.
Uniqueness
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
Properties
Molecular Formula |
C8H17NO5 |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
(2R)-1-(3-amino-4-hydroxyoxan-2-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C8H17NO5/c9-6-4(11)1-2-14-8(6)7(13)5(12)3-10/h4-8,10-13H,1-3,9H2/t4?,5-,6?,7?,8?/m1/s1 |
InChI Key |
OFVAPPDNLHBFTC-UYVALTIASA-N |
Isomeric SMILES |
C1COC(C(C1O)N)C([C@@H](CO)O)O |
Canonical SMILES |
C1COC(C(C1O)N)C(C(CO)O)O |
Origin of Product |
United States |
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